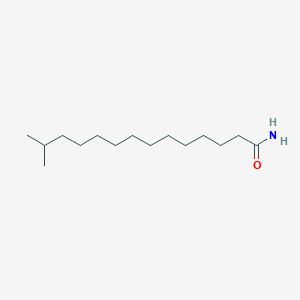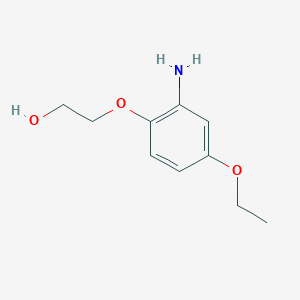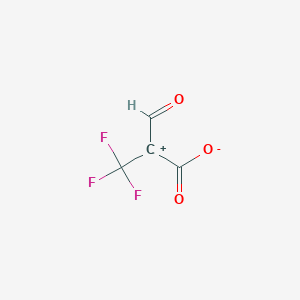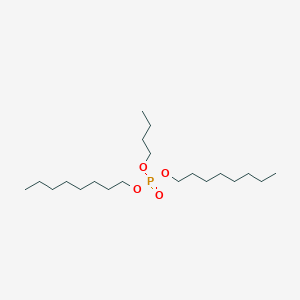
Butyl dioctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl dioctyl phosphate is an organophosphorus compound widely used in various industrial applications. It is known for its role as a plasticizer, which enhances the flexibility and durability of plastic materials. This compound is also utilized in the production of lubricants, adhesives, and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dioctanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The process involves the following steps:
Esterification: Phosphoric acid reacts with butanol and dioctanol to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The process is continuously monitored to ensure product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl dioctyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and alcohols.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: The compound can participate in substitution reactions, where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate reaction conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol/dioctanol.
Oxidation: Phosphates and oxidized organic products.
Substitution: Substituted phosphates with different functional groups.
Aplicaciones Científicas De Investigación
Butyl dioctyl phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of lubricants, adhesives, coatings, and plastic materials.
Mecanismo De Acción
The mechanism of action of butyl dioctyl phosphate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes.
Comparación Con Compuestos Similares
Butyl dioctyl phosphate can be compared with other similar compounds, such as:
Dioctyl phthalate: Another plasticizer with similar applications but different chemical structure.
Dibutyl phthalate: Used in similar industrial applications but has different physical and chemical properties.
Tributyl phosphate: A related organophosphorus compound with distinct uses and properties.
Uniqueness
This compound is unique due to its specific combination of butyl and dioctyl groups, which confer distinct physical and chemical properties. Its versatility and effectiveness as a plasticizer make it a valuable compound in various applications.
Propiedades
Número CAS |
64031-59-0 |
|---|---|
Fórmula molecular |
C20H43O4P |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
butyl dioctyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3 |
Clave InChI |
COPHVUDURPSYBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



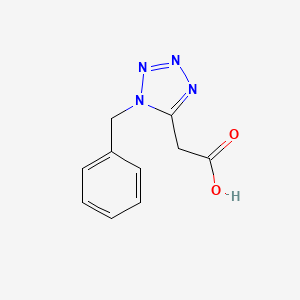
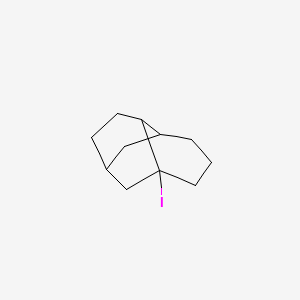
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
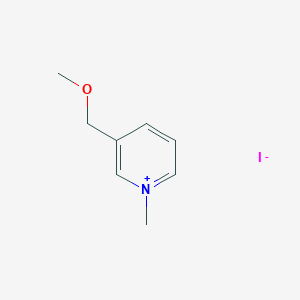
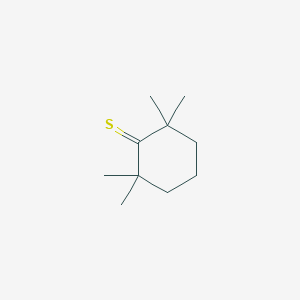
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)
![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
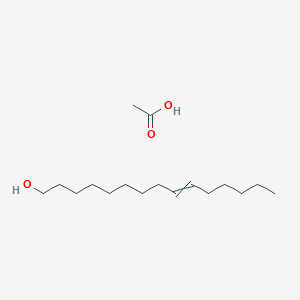
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
